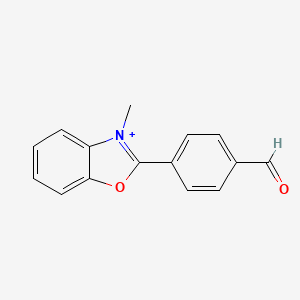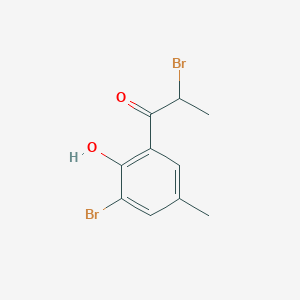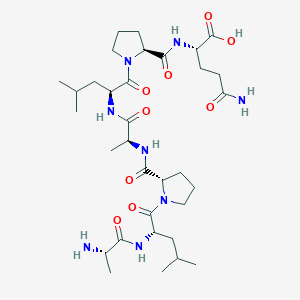
6,7-Dibutyl-5,8-diiodododeca-5,7-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dibutyl-5,8-diiodododeca-5,7-diene is a chemical compound with the molecular formula C20H36I2 It is characterized by the presence of two iodine atoms and two butyl groups attached to a dodecadiene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibutyl-5,8-diiodododeca-5,7-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-hexadiene and butyl iodide.
Iodination: The introduction of iodine atoms is achieved through an iodination reaction. This can be carried out using iodine (I2) in the presence of a suitable catalyst, such as silver nitrate (AgNO3).
Butylation: The butyl groups are introduced via a butylation reaction, which involves the reaction of the intermediate compound with butyl iodide (C4H9I) under basic conditions, typically using sodium hydride (NaH) as a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and butylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
6,7-Dibutyl-5,8-diiodododeca-5,7-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of deiodinated products or the reduction of double bonds.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
Oxidation: Iodinated alcohols or ketones.
Reduction: Deiodinated alkanes or alkenes.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
6,7-Dibutyl-5,8-diiodododeca-5,7-diene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6,7-Dibutyl-5,8-diiodododeca-5,7-diene involves its interaction with specific molecular targets and pathways. The iodine atoms and butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5,8-Diiodo-6,7-dibutyl-5,7-dodecadiene: A closely related compound with similar structural features but different reactivity.
6,7-Dibutyl-5,8-diiododeca-5,7-diene: Another similar compound with slight variations in the carbon chain length and iodine positioning.
Uniqueness
6,7-Dibutyl-5,8-diiodododeca-5,7-diene stands out due to its specific arrangement of iodine atoms and butyl groups, which confer unique chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
属性
CAS 编号 |
324743-13-7 |
|---|---|
分子式 |
C20H36I2 |
分子量 |
530.3 g/mol |
IUPAC 名称 |
6,7-dibutyl-5,8-diiodododeca-5,7-diene |
InChI |
InChI=1S/C20H36I2/c1-5-9-13-17(19(21)15-11-7-3)18(14-10-6-2)20(22)16-12-8-4/h5-16H2,1-4H3 |
InChI 键 |
BHDPYZPPMLFIIC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C(CCCC)I)C(=C(CCCC)I)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)



![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)

![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)


![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
